1-(2,4-Dimethoxyphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-6-15(19-13-28-21(24-19)9-10-22(27-28)32-4)11-18(14)26-23(29)25-17-8-7-16(30-2)12-20(17)31-3/h5-13H,1-4H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQFVWYCJOMKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a complex organic compound belonging to the class of urea derivatives. Its unique structural features, including multiple functional groups such as methoxy and imidazo[1,2-b]pyridazine moieties, suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 433.5 g/mol. The synthesis typically involves multi-step reactions starting from aryl amines and isocyanates:
- Formation of Urea Bond : The nucleophilic attack by the amine on the isocyanate forms the urea linkage.
- Solvents Used : Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
The structural arrangement enhances its solubility and potential interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit notable antimicrobial activity. For instance:
- Activity Against Mycobacterium tuberculosis : Derivatives of imidazo[1,2-b]pyridazines have shown promising results against this pathogen .
- General Antimicrobial Effects : Other studies suggest that urea derivatives can possess broad-spectrum antimicrobial properties.
Anticancer Activity
The compound's structural features may also contribute to anticancer activity:
- Mechanism of Action : It is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer progression.
- Potential as a Chemotherapeutic Agent : Urea derivatives are being explored in drug development for their potential to inhibit cancer cell proliferation.
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and imidazo groups | Antimicrobial, anticancer |
| 3-Methoxy-2-phenylimidazo[1,2-b]pyridazine | Contains methoxy and phenyl groups | Active against Mycobacterium tuberculosis |
| Urea derivatives with aromatic substituents | Various substitutions on urea nitrogen | Potential anticancer agents |
Mechanistic Studies
Research indicates that the unique structural components of this compound enhance its binding affinity to biological targets. This suggests a mechanism involving receptor modulation or enzyme inhibition, which could be further validated through in vitro and in vivo studies .
Q & A
(Basic) What are the recommended synthetic routes for preparing this urea derivative?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core. Key steps include:
- Cyclization reactions to construct the heterocyclic rings, using hydrazides and carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or SOCl₂) .
- Coupling of intermediates : The urea moiety is introduced via reaction of an isocyanate or carbamate with an amine-functionalized aromatic precursor, often catalyzed by triethylamine in solvents like DMF or acetonitrile .
- Purification : Column chromatography or recrystallization is critical to achieve >95% purity. Microwave-assisted synthesis may optimize reaction time and yield .
(Basic) Which analytical techniques are essential for confirming the structure and purity of the compound?
Answer:
- Spectroscopic methods :
- NMR (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and substituent positions.
- IR spectroscopy to verify urea C=O stretching (~1640–1680 cm⁻¹) and methoxy C-O bonds .
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or HRMS) .
- HPLC with UV detection to assess purity (>98% recommended for biological assays) .
(Advanced) How can researchers optimize reaction conditions to improve yield and purity?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization .
- Catalyst optimization : Triethylamine or DMAP improves coupling efficiency in urea formation .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) and minimizes side products .
- In-line monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry dynamically .
(Advanced) What strategies are employed to elucidate the compound's mechanism of action in biological systems?
Answer:
- Biochemical assays :
- Enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity and IC₅₀ values .
- Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on hydrogen bonding with the urea moiety and π-π stacking of aromatic rings .
- Mutagenesis studies : Validate target interactions by altering key residues in recombinant proteins .
(Advanced) How can structure-activity relationship (SAR) studies enhance bioactivity?
Answer:
- Substituent variation : Modify methoxy groups (e.g., replace with ethoxy or halogens) to tune lipophilicity and target affinity .
- Scaffold hopping : Replace the imidazo[1,2-b]pyridazine core with related heterocycles (e.g., pyrazolo[1,5-a]pyridine) to explore selectivity .
- Pharmacophore mapping : Use X-ray crystallography of ligand-target complexes to identify critical hydrogen bond donors/acceptors .
(Basic) What are the key physicochemical properties affecting experimental handling?
Answer:
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions for in vitro assays .
- Stability : Degrades under strong acidic/basic conditions; store at -20°C in inert atmospheres .
- Melting point : High mp (>200°C) indicates thermal stability during synthesis .
(Advanced) How can researchers resolve contradictions in reported biological activities across studies?
Answer:
- Control for experimental variables : Standardize assay conditions (e.g., cell line, serum concentration) to minimize variability .
- SAR re-evaluation : Test disputed compounds side-by-side to isolate structural determinants of activity .
- Meta-analysis : Use computational tools (e.g., ChemBL data mining) to identify trends in bioactivity datasets .
(Advanced) What in silico methods predict binding affinity and selectivity for this compound?
Answer:
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
- Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .
- Pharmacokinetic modeling : Predict ADMET properties using SwissADME or ADMETlab .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
